molecular formula C10H7Cl2N3OS B2493165 N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide CAS No. 69636-04-0

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

Cat. No. B2493165
CAS RN: 69636-04-0
M. Wt: 288.15
InChI Key: WCYMCGFMRGJWBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of IR, NMR, elemental analyses, and single-crystal X-ray diffraction. These methods help in the characterization and confirmation of the synthesized compounds' structure. For example, Şahin et al. (2012) synthesized and characterized a compound through such methods, emphasizing the importance of detailed spectral studies in supporting the structural properties of synthesized compounds (Şahin, Özkan, Köksal, & Işık, 2012).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often optimized using density functional theory (DFT) and confirmed by X-ray crystallography. This process reveals the molecules' arrangement and interactions, such as hydrogen bonds and π…π interactions, which are crucial for the stability of the crystal structure. The study by Şahin et al. highlights the importance of molecular structure analysis in understanding the compound's characteristics.

Chemical Reactions and Properties

Chemical reactions involving the compound of interest typically proceed under mild conditions, leading to high yields and confirming the products' structures through various spectroscopic methods. For instance, Shajari, Kazemizadeh, and Ramazani (2015) discussed a three-component reaction yielding carboxamide derivatives, showcasing the smooth and clean reaction pathway under mild conditions (Shajari, Kazemizadeh, & Ramazani, 2015).

Physical Properties Analysis

The physical properties, such as crystallization behavior and density, are crucial for understanding the compound's stability and potential applications. Willer et al. (2013) synthesized compounds and determined their crystal and molecular structures via X-ray crystallography, providing insights into their high densities and structural peculiarities (Willer, Storey, Deschamps, & Frisch, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are explored through experimental and theoretical studies. Singh et al. (2019) performed a detailed structural, electronic, and spectroscopic study of a related compound using DFT, highlighting the importance of vibrational analysis, NBO analysis, and solvent effects in understanding the compound's chemical properties (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).

Scientific Research Applications

  • Antiobesity Activity : Diaryl dihydropyrazole-3-carboxamides, which are analogues of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have been synthesized and evaluated for appetite suppression and body weight reduction in animal models. These compounds showed significant body weight reduction attributed to CB1 antagonistic activity and exhibited a favorable pharmacokinetic profile (Srivastava et al., 2007).

  • Cannabinoid Receptor Antagonism : Synthesis of long-chain amide analogs of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide demonstrated unique binding properties at the central cannabinoid receptor (CB1) and distinctive pharmacological activities in CB1 receptor tissue preparations (Thomas et al., 2005).

  • Molecular Modeling and Structural Analysis : A study focused on the synthesis and structural properties of an N-carboxamide compound related to N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, revealing insights into its 3D geometries and electronic structures. This was achieved using X-ray diffraction and molecular modeling (Sarıoğlu et al., 2016).

  • Biofilm Formation Reduction : Pyrazole-4-carboxamide derivatives, similar in structure to N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have shown potential in reducing biofilm formation in Staphylococcus aureus strains. This indicates its potential in developing new anti-virulence agents against S. aureus infections (Cascioferro et al., 2016).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYMCGFMRGJWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

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